2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(DIFLUOROMETHYL)-6-(FURAN-2-YL)PYRIMIDINE
Description
2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(DIFLUOROMETHYL)-6-(FURAN-2-YL)PYRIMIDINE is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6O3/c1-13-20-15(11-16(14-4-5-14)27-22(20)35-30-13)23(33)31-6-8-32(9-7-31)24-28-17(19-3-2-10-34-19)12-18(29-24)21(25)26/h2-3,10-12,14,21H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPFDNQWGBOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)C5=NC(=CC(=N5)C(F)F)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(DIFLUOROMETHYL)-6-(FURAN-2-YL)PYRIMIDINE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions.
Attachment of the piperazine moiety: This step involves a nucleophilic substitution reaction.
Incorporation of the difluoromethyl and furan groups: These groups can be introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(DIFLUOROMETHYL)-6-(FURAN-2-YL)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: The compound’s properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(DIFLUOROMETHYL)-6-(FURAN-2-YL)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(TRIFLUOROMETHYL)-6-(FURAN-2-YL)PYRIMIDINE: This compound is similar but contains a trifluoromethyl group instead of a difluoromethyl group.
2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(DIFLUOROMETHYL)-6-(THIOPHEN-2-YL)PYRIMIDINE: This compound is similar but contains a thiophene group instead of a furan group.
Uniqueness
The uniqueness of 2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(DIFLUOROMETHYL)-6-(FURAN-2-YL)PYRIMIDINE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
